molecular formula C20H17N3O5S B2459951 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 872590-15-3

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2459951
CAS No.: 872590-15-3
M. Wt: 411.43
InChI Key: FGDZXHVOOXZRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetically engineered molecule featuring a dual 1,3-benzodioxole scaffold. Its structure includes:

  • Two 1,3-benzodioxole moieties: One attached via an acetamide linkage and the other as a methyl substituent on the imidazole ring.
  • Imidazole core: Functionalized with a sulfanyl (-S-) group at the 2-position, bridging the acetamide and benzodioxolylmethyl groups.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19(22-14-2-4-16-18(8-14)28-12-26-16)10-29-20-21-5-6-23(20)9-13-1-3-15-17(7-13)27-11-25-15/h1-8H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDZXHVOOXZRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the imidazole moiety. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzodioxole moiety linked to an imidazole ring through a sulfanylacetamide group. The synthesis typically involves several steps:

  • Formation of Benzodioxole Ring : Derived from catechol and formaldehyde under acidic conditions.
  • Synthesis of Imidazole Ring : Achieved through the Debus-Radziszewski method, involving glyoxal, ammonia, and an aldehyde.
  • Coupling Reaction : The benzodioxole and imidazole intermediates are coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final compound.

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can significantly reduce tumor volume in animal models. For instance, in a study involving mice treated with related compounds, a notable decrease in tumor size was observed compared to untreated controls. The compound's mechanism may involve the modulation of specific signaling pathways associated with cancer cell proliferation.

Antimicrobial Properties

The benzodioxole component has been linked to antifungal activity against pathogenic fungi. Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide have shown efficacy in inhibiting fungal growth, suggesting potential applications in treating fungal infections .

Neuroprotective Effects

Preclinical studies suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress and excitotoxicity in neuronal cultures. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

In a controlled study on mice with induced tumors, administration of N-(2H-1,3-benzodioxol-5-y)-2-{[1-(3-fluorophenyl)methyl]-1H-indol-3-y} resulted in a significant reduction in tumor volume and improved survival rates compared to control groups .

Case Study 2: Neuroprotection

A study assessing the neuroprotective effects of related compounds demonstrated that they could reduce neuronal damage induced by oxidative stress in vitro. This suggests potential applications for treating conditions like Alzheimer's disease or Parkinson's disease .

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28)

Feature Target Compound Compound 28
Core Structure Imidazole with sulfanyl linker Benzimidazole with acetamide linker
Aromatic Systems Two 1,3-benzodioxole groups One 1,3-benzodioxole, one benzimidazole
Key Substituents Sulfanyl (-S-), benzodioxolylmethyl Acetamide, benzyl-benzimidazole
Molecular Weight ~437 g/mol (estimated) ~400 g/mol (estimated)
Biological Activity Not specified IDO1 inhibitor (84% yield in synthesis)

Key Differences :

  • The sulfanyl group in the target may improve metabolic stability over Compound 28’s ether/amide linkages.

BG17053: N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-Cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Feature Target Compound BG17053
Core Structure Imidazole with dual benzodioxole groups Imidazole with cyclopropyl/hydroxymethyl groups
Substituents Benzodioxolylmethyl at N1 Cyclopropyl at N1, hydroxymethyl at C5
Molecular Formula C19H15N3O6S (estimated) C16H17N3O4S
Molecular Weight ~437 g/mol (estimated) 347.39 g/mol
Solubility Likely lower (higher hydrophobicity) Higher (due to hydroxymethyl group)

Key Differences :

  • BG17053’s hydroxymethyl group enhances hydrophilicity, whereas the target’s dual benzodioxole groups increase lipophilicity.
  • The cyclopropyl substituent in BG17053 may reduce steric hindrance compared to the target’s bulkier benzodioxolylmethyl group.

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

Feature Target Compound Compound from
Core Structure Imidazole with sulfanyl linker Benzimidazole with butanoic acid chain
Functional Groups Sulfanyl, acetamide Hydroxyethylamino, butanoic acid
Biological Role Not specified Likely optimized for solubility (carboxylic acid)

Key Differences :

  • The butanoic acid chain in ’s compound improves aqueous solubility, contrasting with the target’s hydrophobic benzodioxole groups.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety and an imidazole ring linked by a sulfanyl acetamide group. The synthesis typically involves multi-step organic reactions starting from benzodioxole and imidazole derivatives, utilizing thiol-ene click chemistry and amide bond formation under controlled conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This mechanism is crucial in the context of diseases where enzyme overactivity is a concern.
  • Receptor Interaction : It may also interact with cellular receptors, triggering signaling pathways that can lead to therapeutic effects in conditions such as diabetes and cancer .

Antidiabetic Properties

Recent studies have highlighted the potential of benzodioxole derivatives in antidiabetic applications. For instance, compounds structurally similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays indicated IC50 values of 0.68 µM for related compounds, suggesting potent antidiabetic activity .

Anticancer Activity

The compound's anticancer potential has been evaluated through cytotoxicity assays across various cancer cell lines. Notably, it exhibited significant activity against several cancer types with IC50 values ranging between 26–65 µM. Importantly, these compounds demonstrated a selective toxicity profile, sparing normal cells (IC50 > 150 µM), indicating a favorable safety margin for therapeutic use .

In Vitro Studies

A series of in vitro experiments assessed the efficacy of related benzodioxole derivatives against α-amylase and various cancer cell lines. The results showed:

CompoundTargetIC50 (µM)Cell Line
IIaα-Amylase0.85-
IIcα-Amylase0.68-
IIdCancer Cells26–65Various
ControlNormal Cells>150Hek293t

These findings underscore the compound's dual role as both an antidiabetic agent and an anticancer therapeutic .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice demonstrated that administration of related compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL. This reduction highlights the compound's potential as a therapeutic agent in managing diabetes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide?

  • Methodology :

  • Step 1 : Start with a benzodioxol-substituted methylimidazole intermediate. React with a sulfanyl-acetamide precursor (e.g., via nucleophilic substitution or thiol-ene coupling).
  • Step 2 : Optimize reaction conditions using solvent-free reductive amination (e.g., grind reactants in an agate mortar under ambient conditions) to minimize side products .
  • Step 3 : Confirm progress via TLC (e.g., chloroform:methanol, 7:3 ratio) and purify by recrystallization or column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to verify benzodioxol and imidazole proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EIMS to confirm molecular weight (e.g., m/z 397.45 for C20_{20}H19_{19}N3_3O4_4S) .
  • X-ray Crystallography : For crystalline derivatives, determine bond angles and spatial arrangement of the benzodioxol and imidazole moieties .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Experimental Design :

  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric or colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., COX-2 or serotonin receptors) .
  • QSAR Studies : Corrogate substituent effects (e.g., benzodioxol vs. methoxy groups) on activity using descriptors like logP and polar surface area .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify energetically favorable synthetic pathways .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Approach :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Use machine learning to aggregate data from multiple studies and identify outliers .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. How can reaction fundamentals improve yield in large-scale synthesis?

  • Optimization Strategies :

  • Catalysis : Test palladium or copper catalysts for Suzuki-Miyaura coupling of benzodioxol intermediates .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
  • Scale-Up : Use microreactors for continuous flow synthesis to enhance heat/mass transfer and reduce side reactions .

Q. What degradation pathways should be considered during stability studies?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • HPLC-MS Analysis : Identify degradation products (e.g., sulfoxide or imidazole ring-opening derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.